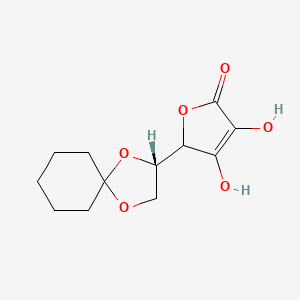![molecular formula C10H22CoN6O8 B3029501 aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) CAS No. 68201-98-9](/img/structure/B3029501.png)
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is a complex compound that combines a cobalt ion with a chelating agent. This compound is known for its ability to form stable complexes with metal ions, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) typically involves the reaction of cobalt salts with a chelating agent such as diethylenetriaminepentaacetic acid (DTPA). The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory. The process includes the dissolution of cobalt salts in water, followed by the addition of the chelating agent. The mixture is then stirred and heated to promote the formation of the complex. The product is purified through filtration and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) undergoes various chemical reactions, including:
Oxidation: The cobalt ion can be oxidized to a higher oxidation state.
Reduction: The cobalt ion can be reduced to a lower oxidation state.
Substitution: Ligands in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be carried out using various ligands under controlled pH and temperature conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of cobalt(III) complexes, while reduction may yield cobalt(I) complexes.
Aplicaciones Científicas De Investigación
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent to study metal-ligand interactions and coordination chemistry.
Biology: Employed in biochemical assays to study enzyme activities and metal ion transport.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in water treatment processes to remove heavy metals and in the production of catalysts.
Mecanismo De Acción
The mechanism of action of aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) involves the formation of stable complexes with metal ions. The chelating agent binds to the metal ion through multiple coordination sites, forming a stable ring structure. This complexation can affect the reactivity and bioavailability of the metal ion, influencing various biochemical and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Diethylenetriaminepentaacetic acid (DTPA): A similar chelating agent used for complexing metal ions.
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar properties.
Uniqueness
Aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) is unique due to its specific combination of cobalt and the chelating agent, which provides distinct stability and reactivity compared to other chelating agents. This uniqueness makes it valuable in specific applications where other chelating agents may not be as effective.
Propiedades
Número CAS |
68201-98-9 |
|---|---|
Fórmula molecular |
C10H22CoN6O8 |
Peso molecular |
413.25 g/mol |
Nombre IUPAC |
aminoazanium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;cobalt(2+) |
InChI |
InChI=1S/C10H16N2O8.Co.2H4N2/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;2*1-2/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;2*1-2H2/q;+2;;/p-2 |
Clave InChI |
IRRAKBRVZWVNCC-UHFFFAOYSA-L |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
SMILES canónico |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[NH3+]N.[NH3+]N.[Co+2] |
Key on ui other cas no. |
68201-98-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-[2-(3,4,5-Trimethoxyphenyl)ethyl]phenol](/img/structure/B3029431.png)

![(9S,10R)-4,5,14,15,16-Pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaene-3,10-diol](/img/structure/B3029435.png)



